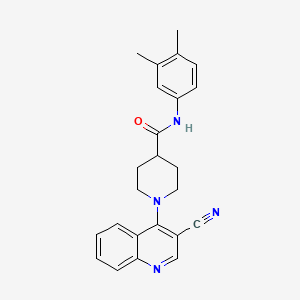

1-cyclohexyl-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-cyclohexyl-3-(1H-indol-3-yl)urea” is a compound with the molecular formula C14H18N4O . It has an average mass of 258.319 Da and a monoisotopic mass of 258.148071 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl group attached to a urea group, which is further attached to an indole group . The exact 3D structure is not provided in the retrieved papers.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties are not detailed in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Indole-Cyclic Urea Derivatives

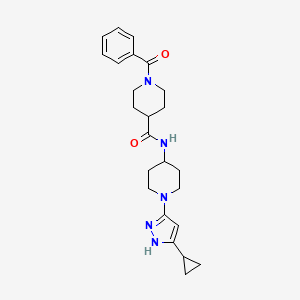

One significant application involves the synthesis of indole-cyclic urea fused derivatives through Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates. This process, highlighted by Rajesh et al. (2017), enables the construction of complex molecules through a double cyclization process, offering a pathway to intricate polycyclic structures with potential biological activity (Rajesh, Puri, Kant, & Reddy, 2017).

Soluble Epoxide Hydrolase Inhibitors

In medicinal chemistry, N,N'-disubstituted ureas with a cyclohexane structure have been prepared and tested as potent inhibitors of soluble epoxide hydrolase (sEH), showcasing low nanomolar to picomolar activities. This series of compounds, as discussed by Hwang et al. (2007), demonstrates improved metabolic stability and oral bioavailability, underscoring their therapeutic potential in treating conditions related to sEH activity (Hwang, Tsai, Liu, Morisseau, & Hammock, 2007).

Antimicrobial and Anticancer Activities

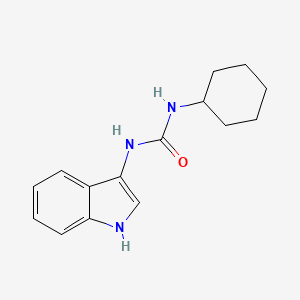

The antimicrobial and anticancer potentials of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including derivatives from 1-cyclohexyl-3-(1H-indol-3-yl)urea, have been explored. Compounds synthesized through reactions with urea and other agents showed promising activity against various cancer cell lines, including liver carcinoma and breast cancer, as well as significant antimicrobial efficacy, as noted by El-Sawy et al. (2013) (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Fischer Indolization and Catalysis

The use of deep eutectic solvents for Fischer Indolization under green conditions presents another avenue of research. Kotha and Chakkapalli (2017) demonstrated that such conditions facilitate the synthesis of complex unnatural indole derivatives, including those derived from this compound, expanding the scope of sustainable and efficient organic synthesis (Kotha & Chakkapalli, 2017).

Corrosion Inhibition

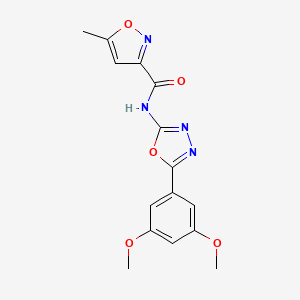

Additionally, the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments has been investigated. Mistry et al. (2011) found that such derivatives exhibit significant corrosion inhibition, attributed to the formation of a protective layer on the metal surface, suggesting applications in industrial corrosion prevention (Mistry, Patel, Patel, & Jauhari, 2011).

Mécanisme D'action

- The primary target of this compound is ERR-alpha (Estrogen-related receptor alpha). ERR-alpha is a transcription factor that plays a crucial role in cellular metabolism and energy homeostasis. It regulates genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism .

- Specifically, the compound binds to an ERR-alpha response element (ERRE) containing a single consensus half-site: 5’-TNAAGGTCA-3’ .

- Upon binding to ERR-alpha, the compound modulates gene expression. It activates a subgroup of the AGC family of protein kinases , which are involved in various cellular processes .

- The compound’s impact extends to several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

1-cyclohexyl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(17-11-6-2-1-3-7-11)18-14-10-16-13-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZXRBAJDZDRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)

![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)

![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)